molecular formula C10H17NO3 B2607015 tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate CAS No. 1783743-14-5

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate

Cat. No.: B2607015
CAS No.: 1783743-14-5
M. Wt: 199.25
InChI Key: NZOCATWNHWABFY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the type of reaction and the conditions used .

Scientific Research Applications

tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate can be compared with similar compounds such as:

  • tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
  • tert-Butyl (3-oxocyclobutyl)carbamate

These compounds share similar structural features but may differ in their reactivity, stability, and applications. The unique structure of this compound makes it particularly useful in specific chemical synthesis processes and research applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOCATWNHWABFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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